S-Benzyl Thioether Lock Eliminates Thione–Thiol Tautomerism: Structural Differentiation from 6-Propyl-2-thiouracil (PTU)
2-(Benzylthio)-6-propylpyrimidin-4(1H)-one differs from 6-propyl-2-thiouracil (PTU, CAS 51-52-5) by a single S-benzylation that irreversibly converts the thione (C=S) group to a thioether (S–CH2–Ph). This eliminates the thione–thiol tautomeric equilibrium that is mechanistically obligatory for PTU's inhibition of thyroid peroxidase (TPO) and type I iodothyronine deiodinase [1]. The structural consequence is quantifiable: the target compound has one H-bond donor (the N1–H of the pyrimidinone ring) versus two for PTU (N1–H plus the thione/thiol –SH), and a molecular weight increase of 90.13 g/mol (260.36 vs. 170.23). The ACD/LogP shifts from 0.90 (PTU) to 3.69 (target), representing a ΔLogP of +2.79, and ACD/LogD (pH 7.4) shifts from 0.75 to 2.95 . These differences are not gradations—they represent a binary loss of the free thione pharmacophore. Prior antithyroid SAR studies confirm that S-alkylation of 2-thiouracils abolishes TPO inhibitory activity, establishing that the target compound cannot function as an antithyroid agent via the canonical PTU mechanism [1].
| Evidence Dimension | H-bond donor count, molecular weight, lipophilicity, and presence of thione–thiol tautomerism |
|---|---|
| Target Compound Data | H-bond donors: 1; MW: 260.36 g/mol; ACD/LogP: 3.69; ACD/LogD (pH 7.4): 2.95; C2 sulfur group: thioether (S–CH2–Ph), no tautomerism |
| Comparator Or Baseline | 6-Propyl-2-thiouracil (PTU, CAS 51-52-5): H-bond donors: 2; MW: 170.23 g/mol; ACD/LogP: 0.90; ACD/LogD (pH 7.4): 0.75; C2 sulfur group: thione (C=S), thione–thiol tautomerism present |
| Quantified Difference | ΔMW = +90.13 g/mol (53% increase); ΔACD/LogP = +2.79; ΔACD/LogD (pH 7.4) = +2.20; H-bond donor count reduced from 2 to 1 |
| Conditions | Predicted physicochemical properties from ACD/Labs Percepta Platform via ChemSpider (version 14.00); structural comparison from published X-ray and spectroscopic data |
Why This Matters
This binary structural difference determines whether the compound can engage the TPO heme cofactor and iodothyronine deiodinase selenocysteine active site—the two targets that define PTU's clinical antithyroid pharmacology—making the target compound suitable as a mechanism-inactive control or a scaffold for non-thyroidal applications.
- [1] Awad SM, Zohny YM, Ali SA, Mahgoub S, Said AM. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules. 2018 Nov 8;23(11):2913. doi: 10.3390/molecules23112913. PMID: 30413058. View Source
